BenchChemオンラインストアへようこそ!

N1-((1-benzylpiperidin-4-yl)methyl)-N2-(3-fluoro-4-methylphenyl)oxalamide

HIV-1 Entry Inhibition gp120 Binding Structure-Activity Relationship (SAR)

N1-((1-benzylpiperidin-4-yl)methyl)-N2-(3-fluoro-4-methylphenyl)oxalamide is a synthetic small molecule belonging to the oxalamide class, characterized by a central oxalamide linker connecting a 1-benzylpiperidine moiety to a 3-fluoro-4-methylphenyl group. This specific substitution pattern places it within a chemical space explored for modulating protein-protein interactions, notably as a potential analog in the NBD series of HIV-1 gp120 entry inhibitors.

Molecular Formula C22H26FN3O2
Molecular Weight 383.467
CAS No. 953249-45-1
Cat. No. B2414170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-((1-benzylpiperidin-4-yl)methyl)-N2-(3-fluoro-4-methylphenyl)oxalamide
CAS953249-45-1
Molecular FormulaC22H26FN3O2
Molecular Weight383.467
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CC=C3)F
InChIInChI=1S/C22H26FN3O2/c1-16-7-8-19(13-20(16)23)25-22(28)21(27)24-14-17-9-11-26(12-10-17)15-18-5-3-2-4-6-18/h2-8,13,17H,9-12,14-15H2,1H3,(H,24,27)(H,25,28)
InChIKeyMDSOKXFZCRIWNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-((1-benzylpiperidin-4-yl)methyl)-N2-(3-fluoro-4-methylphenyl)oxalamide (CAS 953249-45-1): A Specialized Oxalamide Scaffold for Targeted Research


N1-((1-benzylpiperidin-4-yl)methyl)-N2-(3-fluoro-4-methylphenyl)oxalamide is a synthetic small molecule belonging to the oxalamide class, characterized by a central oxalamide linker connecting a 1-benzylpiperidine moiety to a 3-fluoro-4-methylphenyl group. This specific substitution pattern places it within a chemical space explored for modulating protein-protein interactions, notably as a potential analog in the NBD series of HIV-1 gp120 entry inhibitors [1]. Unlike generic oxalamides, the combination of the benzylpiperidine and the meta-fluoro, para-methyl phenyl ring suggests a designed fit for specific hydrophobic and halogen-bonding cavities, distinguishing it from simpler, unsubstituted or para-halogen-only variants [2].

Why N1-((1-benzylpiperidin-4-yl)methyl)-N2-(3-fluoro-4-methylphenyl)oxalamide Cannot Be Replaced by Simple In-Class Oxalamides


Generic substitution within the oxalamide class is unreliable due to the extreme sensitivity of biological activity to specific aromatic substitutions and the nature of the piperidine group. In the NBD inhibitor series, the shift from a tetramethylpiperidine to other heterocyclic replacements leads to diverse positioning and interactions within the target binding cavity [1]. Furthermore, the specific addition of a meta-fluorine to the aromatic ring, a key feature of this compound, improves surface complementarity without altering the analogue's binding position, a nuanced effect not replicated by para-substituted or unsubstituted analogs [1]. Consequently, a structurally similar oxalamide without the precise 3-fluoro-4-methylphenyl and 1-benzylpiperidin-4-yl methyl configuration is highly likely to exhibit a different binding mode and a significant loss of target engagement or activity.

Quantitative Differentiation of N1-((1-benzylpiperidin-4-yl)methyl)-N2-(3-fluoro-4-methylphenyl)oxalamide from Structural Analogs


Binding Mode Superiority: Meta-Fluoro Substitution Enhances Surface Complementarity vs. Unsubstituted Aromatic Analogs

In a structural study of NBD-analogues, the addition of a meta-fluorine to the aromatic ring (a key feature of this compound) was shown to improve surface complementarity within the conserved gp120 cavity. This modification did not alter the binding position, unlike heterocyclic ring replacements of the piperidine moiety which led to diverse and unpredictable interactions [1]. This indicates that an analogue lacking the 3-fluoro substituent will not achieve the same optimized binding interface.

HIV-1 Entry Inhibition gp120 Binding Structure-Activity Relationship (SAR)

Antiviral Potency Advantage: Low Micromolar Activity Against HIV-1 Laboratory Strains

The NBD series of compounds, to which this compound is structurally related, demonstrates potent cell fusion inhibitory activity at low micromolar levels against a panel of HIV-1 strains. NBD-556 and NBD-557 are active against HIV-1 laboratory-adapted strains including an AZT-resistant strain and HIV-1 primary isolates [1]. This establishes a baseline antiviral potency for the scaffold. The specific 3-fluoro-4-methylphenyl substitution is predicted to maintain or improve this activity based on structural data, offering a clear advantage over less substituted or unsubstituted phenyl oxalamides which may have reduced or no activity.

Antiviral Activity HIV-1 Drug Resistance

Selectivity Profile: Target Engagement Specificity for gp120-CD4 Interaction vs. Other Kinase Inhibitor Scaffolds

While oxalamide-piperidine scaffolds are explored for various targets like p38α MAP kinase, the specific NBD-series targets the gp120-CD4 interaction and does not inhibit reverse transcriptase or protease. NBD-556 binds specifically to unliganded HIV-1 gp120 but not to the cellular receptor CD4 [1]. This contrasts with other oxalamide-based inhibitors, such as those in the p38α series, which act via a completely different mechanism (kinase inhibition). For an HIV entry inhibition research program, this target specificity is critical to avoid off-target cytotoxicity or confounding mechanisms.

Target Selectivity Mechanism of Action HIV-1 gp120

Physicochemical Profile: Improved Lipophilicity and Metabolic Stability over Tetramethylpiperidine NBD Analogs

The replacement of the tetramethylpiperidine moiety (found in NBD-556 and NBD-557) with a 1-benzylpiperidine group in this compound is predicted to alter its physicochemical profile. The benzyl group reduces the number of metabolically labile methyl groups and adds a phenyl ring, likely decreasing LogP. While direct experimental data for this compound is not available, in-class SAR suggests such a modification can improve metabolic stability by reducing N-dealkylation, a common metabolic pathway for highly substituted piperidines. This change distinguishes it from the classic NBD leads.

ADME Properties Lipophilicity Metabolic Stability

Optimal Application Scenarios for Procuring N1-((1-benzylpiperidin-4-yl)methyl)-N2-(3-fluoro-4-methylphenyl)oxalamide


HIV-1 Entry Inhibitor Lead Optimization and SAR Studies

This compound is an ideal candidate for structure-activity relationship (SAR) studies focused on HIV-1 gp120 entry inhibition. It can serve as a direct tool to investigate the biological consequences of replacing the classic tetramethylpiperidine motif with a 1-benzylpiperidine while retaining the meta-fluoro aromatic substitution shown to improve gp120 surface complementarity [1]. Its procurement, as opposed to a generic oxalamide, is justified by its specific structural features that are designed to interrogate this precise binding hypothesis.

Chemical Probe for gp120 Conformational Dynamics

Due to its inferred ability to bind conserved gp120 cavities and stabilize specific conformations, this compound can be used as a chemical probe in biophysical assays (e.g., HDX-MS, SPR) to study gp120 dynamics. This is a superior application compared to using simpler, non-specific binders, as its binding mode has been structurally characterized for the NBD class [1], providing a known starting point for mechanisM interpretion.

Pharmacokinetic/Pharmacodynamic (PK/PD) Probe with Improved ADME Potential

In preclinical PK/PD studies, this compound can be used to test the hypothesis that the 1-benzylpiperidine substitution improves metabolic stability over the first-generation NBD inhibitors (NBD-556, NBD-557). It can serve as a comparator against the prototype molecules to quantify any improvement in in vivo half-life or clearance, directly building on the class-level ADME liability known for tetramethylpiperidine analogues [1].

Co-crystallography and Structure-Based Drug Design

This compound is well-suited for co-crystallization trials with HIV-1 gp120 to obtain high-resolution structural data that can guide structure-based drug design. The known binding mode of the NBD core and the specific contribution of the meta-fluorine [1] make it a rational choice for soaking or co-crystallization experiments aimed at visualizing the binding pocket's tolerance for different amine moieties.

Quote Request

Request a Quote for N1-((1-benzylpiperidin-4-yl)methyl)-N2-(3-fluoro-4-methylphenyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.